Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methyl ester group and a 3,5-difluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 3,5-Difluorophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 3,5-difluorobenzyl halide under basic conditions.
Esterification: The final step is the esterification of the piperidine derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of the 3,5-difluorophenylmethyl group. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C₁₄H₁₇F₂NO₂ |
Molecular Weight | 269.29 g/mol |
IUPAC Name | This compound |
CAS Number | Not assigned |
This compound features a piperidine ring substituted with a difluorophenyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. Specific studies have indicated potential roles in:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation .
- Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it is hypothesized that this compound may modulate neurotransmitter systems, although specific data on this aspect is still limited.
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the efficacy of this compound against breast cancer cell lines (MDA-MB-231). The compound demonstrated significant inhibition of cell growth at concentrations ranging from 1 to 10 µM, with enhanced caspase-3 activity indicating apoptosis .
- Microtubule Destabilization : Similar compounds have been shown to destabilize microtubules at concentrations around 20 µM, suggesting that this compound may share this property and could be explored for its potential as a chemotherapeutic agent .
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl piperidine-4-carboxylate | C₇H₁₃NO₂ | Lacks fluorine substituents; simpler structure |
Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate | C₁₄H₁₇FNO₂ | Contains only one fluorine atom; may exhibit different properties |
Methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | C₁₄H₁₅Cl₂NO₂ | Different halogen substitution pattern; potential variation in activity |
The presence of two fluorine atoms in this compound enhances its lipophilicity and may improve binding affinity to biological targets compared to the other compounds listed.
Properties
IUPAC Name |
methyl 1-[(3,5-difluorophenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)11-2-4-17(5-3-11)9-10-6-12(15)8-13(16)7-10/h6-8,11H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSKQYAGMAJJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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